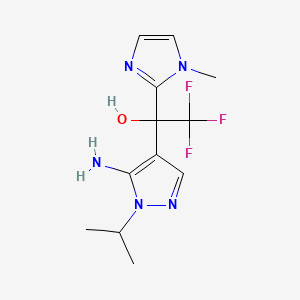

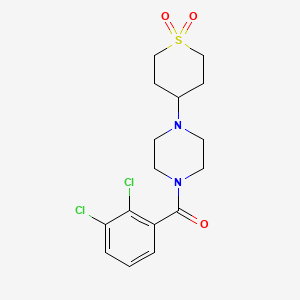

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-1H-benzotriazole belongs to the category of benzotriazoles, which are high production volume chemicals, generally used in industries or households . Benzotriazole-5-carboxylic acid was used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate .

Synthesis Analysis

The synthesis of 1H-Benzotriazole-5-carboxylic acid involves the use of carboxytriazole, 4-dimethylaminopyridine, dimethylformamide, and a tert-butyl methyl ether solution of ZTETRAOL 2000s produced by the SOLVAY SOLEXIS company . The reaction was carried out at room temperature and stirred for 24 hours at 50°C .Molecular Structure Analysis

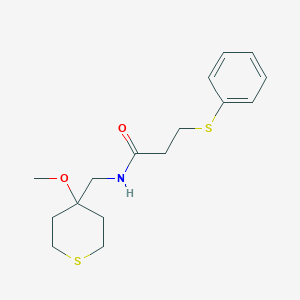

The molecular structure of 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide can be viewed using Java or Javascript .Chemical Reactions Analysis

Benzotriazole-5-carboxylic acid was used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . It was also used in the hydrothermal synthesis of a new coordination polymer .Physical And Chemical Properties Analysis

Benzotriazole-5-carboxylic acid is a solid substance with an earthy yellow color . Its molecular formula is C7H5N3O2 and it has a molar mass of 163.133 Da .Scientific Research Applications

Environmental Implications and Biodegradation

- Biotransformation in Wastewater Treatment : Benzotriazoles like 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide are used as corrosion inhibitors and are prevalent in aquatic environments. Their aerobic biological degradation mechanisms in activated sludge have been explored. Major transformation products identified include 4- and 5-hydroxy-1H-benzotriazole, highlighting the environmental relevance of these compounds (Huntscha et al., 2014).

Chemical Synthesis and Properties

- Crystal Structure Analysis : The structure of 1H-Benzotriazole–4-hydroxybenzoic acid, closely related to this compound, has been analyzed, revealing weak intermolecular interactions forming a three-dimensional network (Thirunavukkarasu et al., 2013).

- Phthalocyanines Synthesis : Used as a starting material in the synthesis of bifunctionally substituted cobalt phthalocyanines, exploring the spectral properties of the resulting products (Morozova et al., 2017).

- Ester and Amide Synthesis : Facilitates the activation of hydroxy-substituted carboxylic acids in the synthesis of esters and amides, highlighting its role in organic synthesis (Katritzky et al., 2006).

Environmental Analysis

- Detection in Sediments and Sewage Sludge : Used in the analysis of benzotriazole-type UV stabilizers in environmental samples, highlighting its analytical application (Zhang et al., 2011).

- Photolysis Studies : Investigated in sunlight photolysis studies of benzotriazoles, providing insights into environmental degradation processes (Weidauer et al., 2016).

Biochemical Research

- Ester Cleavage in Surfactant Micelles : Studied for its catalytic properties in ester cleavage, particularly in the context of micellar chemistry (Bhattacharya & Kumar, 2005).

- Human Exposure and Biotransformation : Analyzed in the context of human exposure to benzotriazoles and benzothiazoles, indicating its relevance in environmental health studies (Asimakopoulos et al., 2013).

Mechanism of Action

Target of Action

Similar compounds such as 1-isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid have been found to activate g protein-coupled receptors, including gpr84 and hca3 . These receptors play a crucial role in regulating metabolism and immune functions .

Mode of Action

Hydroxybenzotriazole, a related compound, is known to suppress the racemization of single-enantiomer chiral molecules and improve the efficiency of peptide synthesis . It is used to produce activated esters, which react with amines at ambient temperature to give amides .

Biochemical Pathways

The activation of g protein-coupled receptors like gpr84 and hca3 can influence various metabolic and immune pathways .

Result of Action

The activation of g protein-coupled receptors can lead to various downstream effects, including changes in cell signaling, gene expression, and metabolic processes .

Action Environment

It’s worth noting that the related compound, hydroxybenzotriazole, is known to be explosive in its anhydrous form . This suggests that the stability of 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide may also be influenced by environmental conditions such as humidity and temperature.

Safety and Hazards

Hydroxybenzotriazole is a white crystalline powder, which as a commercial product contains some water. Anhydrous Hydroxybenzotriazole is explosive . Due to reclassification as UN0508, a class 1.3C explosive, hydroxybenzotriazole and its monohydrate crystal are no longer allowed to be transported by sea or air as per 49CFR (USDOT hazardous materials regulations) .

Future Directions

properties

IUPAC Name |

4-hydroxy-2H-benzotriazole-5-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3.BrH/c11-6-3(7(12)13)1-2-4-5(6)9-10-8-4;/h1-2,11H,(H,12,13)(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZDOEQRGXUQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1C(=O)O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3014596.png)

![6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride](/img/structure/B3014598.png)

![2-Cyclopropyl-5-[[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3014605.png)

![[2-(3-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B3014608.png)

![3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine](/img/structure/B3014614.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B3014616.png)